3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea

Medicinal Chemistry Scaffold Differentiation Chemical Procurement

3-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea (CAS 2034500-64-4) is a synthetic disubstituted urea derivative with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol. Its structure embeds an ortho-tolyl group linked via a 2-methoxyethyl spacer to one urea nitrogen, while the opposite urea nitrogen is directly attached to a tetrahydropyran (oxan-4-yl) ring.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 2034500-64-4
Cat. No. B2708775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea
CAS2034500-64-4
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)NC2CCOCC2)OC
InChIInChI=1S/C16H24N2O3/c1-12-5-3-4-6-14(12)15(20-2)11-17-16(19)18-13-7-9-21-10-8-13/h3-6,13,15H,7-11H2,1-2H3,(H2,17,18,19)
InChIKeyIDDGPHOAEQZCOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea (CAS 2034500-64-4): Structural Baseline and Procurement Context


3-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea (CAS 2034500-64-4) is a synthetic disubstituted urea derivative with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol. Its structure embeds an ortho-tolyl group linked via a 2-methoxyethyl spacer to one urea nitrogen, while the opposite urea nitrogen is directly attached to a tetrahydropyran (oxan-4-yl) ring. This combination of a hydrogen-bond-capable urea pharmacophore with a saturated oxygen heterocycle and a sterically constrained methoxy-aryl side chain is a recognized scaffold motif in medicinal chemistry, particularly for modulating enzyme targets that favor neutral, moderately lipophilic ligands. [1] However, no quantitative biological activity, selectivity, or physicochemical profiling data for this specific compound has been disclosed in the peer-reviewed literature or patent record.

Scaffold Type Conformationally constrained urea; ortho-tolyl methoxyethyl linker
Polarity Profile Moderate polarity via oxan-4-yl oxygen; reported lower predicted logP than all-carbon analogs
Research Tool Synthetic fragment for enzyme target studies favoring neutral, semi-rigid ligands

Why 3-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea Cannot Be Freely Substituted by In-Class Urea Analogs


Disubstituted ureas sharing the C₁₆H₂₄N₂O₃ formula or the oxan-4-yl motif are not functionally interchangeable. The 2-methoxy-2-(o-tolyl)ethyl side chain in this compound creates a specific steric and electronic environment at the urea pharmacophore that differs markedly from constitutional isomers such as 1-(4-butoxyphenyl)-3-(oxan-4-yl)urea or N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea. The ortho-methyl substitution on the phenyl ring restricts rotational freedom around the aryl–methoxyethyl linker, potentially pre-organizing the urea NH donors into a distinct hydrogen-bonding geometry. [1] In contrast, close analogs like 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea (CAS 1797878-91-1) replace the oxan-4-yl ring with a bulky adamantane cage, dramatically altering solubility, metabolic stability, and target complementarity. [2] Without direct comparative data, structural analysis alone dictates that procurement decisions must be based on the precise scaffold rather than class-level assumptions.

Oxan-4-yl
Oxygen-containing ring; moderate polarity
vs
Adamantane / Cyclohexyl
All-carbon rings; higher lipophilicity may shift assay compatibility
Ortho-tolyl constraint
Restricted methoxyethyl rotation; distinct H-bond geometry
vs
Para / Unsubstituted phenyl
Altered conformational freedom may change pharmacophore pre-organization
C₁₆H₂₄N₂O₃ unique connectivity
Specific urea substitution pattern
vs
Constitutional isomers
Same mass, different architecture; functional interchange not supported

Quantitative Differentiation Evidence for 3-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea


Molecular Scaffold Uniqueness vs. C₁₆H₂₄N₂O₃ Constitutional Isomers

Among all urea derivatives sharing the molecular formula C₁₆H₂₄N₂O₃ (MW 292.37), the target compound is the only one in publicly accessible databases that combines an oxan-4-yl ring on one urea nitrogen with a 2-methoxy-2-(o-tolyl)ethyl group on the other. Constitutional isomers such as 1-(4-butoxyphenyl)-3-(oxan-4-yl)urea and N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea differ entirely in pharmacophoric architecture, making them functionally distinct chemical entities despite identical mass. This scaffold-level differentiation, while not quantitative in bioactivity terms, is the primary procurement-relevant distinction.

Scaffold Uniqueness
Class-level inference
Target: N-[2-methoxy-2-(o-tolyl)ethyl]-N'-(oxan-4-yl)urea
vs. 1-(4-butoxyphenyl)-3-(oxan-4-yl)urea; N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea
Unique connectivity among C₁₆H₂₄N₂O₃ isomers in public databases
Procurement identity check: eliminates risk of isomer mix-up
Differentiation is structural; no comparative bioactivity data
Medicinal Chemistry Scaffold Differentiation Chemical Procurement

Ortho-Tolyl Steric Constraint vs. Para- and Meta-Substituted Phenyl Urea Analogs

The ortho-methyl group on the phenyl ring of the target compound introduces a well-characterized steric constraint that restricts the conformational freedom of the methoxyethyl linker. [1] This contrasts with commonly available analogs bearing para-methyl or unsubstituted phenyl rings (e.g., 3-(5-methoxy-2-methylphenyl)-1-(oxan-4-yl)urea, CAS not provided) where the methyl group is positioned distal to the urea-linker junction. [1] While no direct comparative IC₅₀ data exist, ortho-substitution in urea-based ligands has been shown in structurally related series to enhance target selectivity by reducing conformational entropy and favoring a single bioactive conformation. [2]

Ortho-Tolyl Constraint
Class-level inference
Ortho-methyl restricts methoxyethyl linker rotation
vs. para-methyl or unsubstituted phenyl ureas (torsional barrier differences)
Based on molecular mechanics; no direct IC₅₀ comparison
Conformational pre-organization context
Class-level evidence; may favor a rigid bioactive conformation in fragment-based design
Structure-Activity Relationships Conformational Analysis Ligand Design

Oxan-4-yl Hydrophilicity vs. Adamantane and Cyclohexyl Urea Analogs

The oxan-4-yl (tetrahydropyran) ring introduces a hydrogen-bond-accepting oxygen atom, imparting greater aqueous solubility and lower logP compared to all-carbon cyclic substituents. Specifically, the target compound is predicted to have a lower logP than 1-(Adamantan-1-yl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea (CAS 1797878-91-1, C₂₁H₃₀N₂O₂), which replaces the oxan-4-yl oxygen with a lipophilic adamantane cage. [1] Similarly, analogs with cyclohexyl in place of oxan-4-yl (e.g., N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea) lose the oxygen-mediated polarity advantage. Quantitative logP/logD values are not publicly available for the target compound.

Oxan-4-yl Polarity
Class-level inference
Predicted lower logP vs. adamantane analog (CAS 1797878-91-1)
Oxan-4-yl oxygen adds H-bond acceptance; cyclohexyl analogs lack this polarity advantage
In silico prediction only; no measured logP/logD available
Solubility and ADMET screening context
Heteroatom effect may improve aqueous solubility and reduce phospholipidosis risk
Physicochemical Properties Solubility Metabolic Stability

Priority Application Scenarios for 3-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-(oxan-4-yl)urea Based on Structural Differentiation


Fragment-Based and Structure-Based Drug Design Requiring a Conformationally Defined Urea Scaffold

The ortho-tolyl steric constraint combined with the hydrogen-bond donor/acceptor capacity of the urea and the moderate polarity of the oxan-4-yl ring make this compound a suitable fragment or scaffold for targets where a defined, semi-rigid ligand conformation is desired. [1] Procurement is most justified when the screening cascade requires a urea that avoids the excessive lipophilicity of adamantane- or cyclohexyl-substituted analogs. [1]

Medicinal Chemistry Lead Optimization Programs Targeting Enzymes with Oxophile Active Sites

The tetrahydropyran oxygen can engage in water-mediated hydrogen bonds with catalytic residues in enzymes such as soluble epoxide hydrolase (sEH), diacylglycerol acyltransferase (DGAT), or certain kinases, where oxan-4-yl urea derivatives have been explored as inhibitor scaffolds. [1] This compound provides a differentiated substitution pattern relative to previously disclosed sEH or DGAT urea inhibitors found in the patent literature.

Chemical Biology Probe Development Requiring a Neutral, Moderately Polar Urea Chemotype

Urea-based probes with balanced polarity are valuable in chemical biology for target identification studies where excessive hydrophobicity leads to non-specific protein binding. [1] The oxan-4-yl group provides a polarity advantage over purely hydrocarbon substituents, positioning this compound as a candidate scaffold for probe derivatization in cellular target engagement assays. [1]

Application
Selection Property
Validation Focus
Conformationally defined fragment-based design
Ortho-tolyl steric constraint; semi-rigid urea scaffold
Binding conformation analysis; ligand pre-organization
Enzyme lead optimization (oxophile active sites)
Oxan-4-yl ring oxygen; differentiated urea substitution
Target engagement assays; selectivity vs. disclosed inhibitors
Chemical biology probe development
Neutral, moderate-polarity chemotype
Non-specific binding profiling; cellular target engagement
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